2-Chloro-1-(trifluoromethyl)naphthalene
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Description
2-Chloro-1-(trifluoromethyl)naphthalene is a useful research compound. Its molecular formula is C11H6ClF3 and its molecular weight is 230.61 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-1-(trifluoromethyl)naphthalene is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes available research findings regarding its biological activity, including antibacterial, antifungal, anticancer, and other pharmacological properties.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the naphthalene ring. The electron-withdrawing nature of the trifluoromethyl group enhances the compound's reactivity and biological interactions, making it a candidate for various biological evaluations.
Antibacterial and Antifungal Activity
Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, studies have shown that 2,3-disubstituted naphthoquinones, which share structural similarities with this compound, demonstrate notable activity against Trypanosoma brucei, with enhanced effects attributed to the presence of electron-withdrawing groups like -CF3 and Cl .
In vitro studies have also highlighted the effectiveness of naphthalene derivatives against Staphylococcus aureus and methicillin-resistant strains (MRSA), suggesting that modifications in substituents can lead to increased antibacterial efficacy .
Anticancer Activity
The anticancer potential of naphthalene derivatives has been widely documented. A study focusing on naphthalene-substituted triazole derivatives found that certain compounds exhibited significant cytotoxic effects in MDA-MB-231 breast cancer cells. The mechanism involved cell cycle arrest and apoptosis induction . Although specific data for this compound is limited, its structural analogs suggest a promising pathway for further investigation into its anticancer properties.
The biological activity of this compound may be attributed to its ability to interact with cellular targets such as tubulin. Compounds that destabilize microtubules have been shown to inhibit cancer cell proliferation effectively. The presence of electron-withdrawing groups enhances this interaction, potentially leading to increased antiproliferative effects .
Case Studies
Several case studies exemplify the biological activity of related compounds:
- Antimycobacterial Activity : A series of naphthoquinone compounds demonstrated significant in vitro antitubercular activities with IC90 values ranging from 3.14 to 3.43 µg/mL, indicating that structural modifications can yield potent new leads against tuberculosis .
- Cytotoxicity in Cancer Cell Lines : Naphthalene derivatives have shown varying degrees of cytotoxicity across different cancer cell lines, with some compounds exhibiting IC50 values as low as 10–33 nM in MCF-7 cells, comparable to established chemotherapeutics .
Summary Table of Biological Activities
Properties
Molecular Formula |
C11H6ClF3 |
---|---|
Molecular Weight |
230.61 g/mol |
IUPAC Name |
2-chloro-1-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C11H6ClF3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13,14)15/h1-6H |
InChI Key |
BKHVQNKQYPLQQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.